molecular formula C14H11Cl2N3O3 B1344211 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide CAS No. 247569-82-0

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

Cat. No. B1344211
CAS RN: 247569-82-0
M. Wt: 340.2 g/mol
InChI Key: CAQJCULNKULRGE-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, more commonly referred to as DCNB, is a nitrobenzamide compound derived from benzamide and nitrobenzene. This compound has been studied in various scientific research applications, including its synthesis and use in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Isoquinolin-1-ones : 2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide, closely related to 4-methyl- and 4-benzyl-5-aminoisoquinolin-1-ones, has been synthesized using Pd-catalyzed cyclizations, providing insights into its potential utility in the synthesis of water-soluble PARP-1 inhibitors (Dhami et al., 2009).
  • Formation of Chlorantraniliprole : The compound is used in a series of reactions, including esterification, reduction, chlorination, and aminolysis, leading to the synthesis of chlorantraniliprole, indicating its role in synthesizing agriculturally significant compounds (Yi-fen et al., 2010).

Bioavailability and Metabolism Studies

  • Metabolism and Mutagenicity of GW9662 : The bioavailability and metabolism of 2-chloro-5-nitro-N-phenylbenzamide, a compound structurally similar to this compound, have been studied. It revealed that its mutagenicity depends on nitroreduction and its systemic circulation is predominantly in the form of its reduced metabolite (Kapetanovic et al., 2012).

Pharmaceutical Applications

  • Antiarrhythmic Activity : Derivatives of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, structurally related to this compound, have been synthesized and studied for their antiarrhythmic activities, indicating potential in cardiac therapeutics (Likhosherstov et al., 2014).

Mechanism of Action

properties

IUPAC Name

2-amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3/c15-11-3-1-8(5-12(11)16)7-18-14(20)10-6-9(19(21)22)2-4-13(10)17/h1-6H,7,17H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQJCULNKULRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625843
Record name 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247569-82-0
Record name 2-Amino-N-[(3,4-dichlorophenyl)methyl]-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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